N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide (hereafter referred to by its full IUPAC name) is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes:
- A 1,3-benzodioxole moiety (a methylenedioxy-substituted aromatic ring), known for enhancing metabolic stability and bioavailability in CNS-targeting compounds .
- A 4-phenylpiperazine group, commonly associated with dopaminergic and serotonergic receptor interactions .
- An ethylenediamide linker bridging the benzodioxole-piperazine hybrid to a 4-fluorophenyl group, which contributes to lipophilicity and receptor-binding specificity .
Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., carbodiimide-mediated amidation or nucleophilic substitutions) .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O4/c28-20-7-9-21(10-8-20)30-27(34)26(33)29-17-23(19-6-11-24-25(16-19)36-18-35-24)32-14-12-31(13-15-32)22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYJMAPBIDREHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide involves multi-step chemical processes. These methods aim to achieve high purity and yield while maintaining the structural integrity of the complex molecules. Common synthetic routes include isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. Industrial production methods often involve optimizing these synthetic routes to scale up the production while ensuring the quality and consistency of the compound.
Chemical Reactions Analysis
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous molecules in terms of structural features, synthesis, and physicochemical properties.
Structural Analogues
2.1.1 Triazole-Thione Derivatives ()
- Example Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9].
- Key Differences :
- Core Structure : Triazole-thione scaffold vs. benzodioxole-piperazine-ethylenediamide.
- Functional Groups : Sulfonyl and difluorophenyl substituents vs. fluorophenyl and benzodioxole.
- Pharmacological Implications : Triazole derivatives are often explored for antimicrobial or enzyme-inhibitory activity, whereas the target compound’s piperazine moiety suggests CNS receptor modulation .
2.1.2 Dopamine D3 Receptor Ligands ()
- Example Compound : N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide.
- Key Differences :
- Linker : Pentanamide chain vs. ethylenediamide.
- Substituents : Pyridinylphenyl and trifluoromethyl groups vs. benzodioxole and fluorophenyl.
- Receptor Specificity : The trifluoromethyl-piperazine variant in demonstrates selective dopamine D3 receptor binding, whereas the target compound’s benzodioxole may shift selectivity toward serotonin receptors .
2.1.3 Thiazolidinone-Benzamide Derivatives ()
- Example Compound : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide.
- Key Differences: Core Structure: Thiazolidinone fused with benzamide vs. benzodioxole-piperazine-ethylenediamide. Functional Groups: Dioxothiazolidinone vs. fluorophenyl and piperazine. Applications: Thiazolidinones are typically investigated for anticancer or anti-inflammatory activity, contrasting with the neuropharmacological focus suggested for the target compound .
Research Findings and Challenges
- Synthesis Complexity : The target compound’s synthesis likely parallels methods in (piperazine coupling) and (amide bond formation), but its benzodioxole-ethylenediamide architecture may require additional regioselective steps .
- SAR Insights: The 4-fluorophenyl group in the target compound may enhance binding affinity compared to non-fluorinated analogues, as seen in ’s difluorophenyl derivatives .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide, a compound characterized by its complex structure and potential pharmacological applications, has garnered attention in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxole moiety and a piperazine derivative, contributing to its biological profile. The molecular formula is with a molecular weight of approximately 442.51 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Pharmacological Profiles:
The compound exhibits a range of biological activities, particularly in the modulation of neurotransmitter systems. It has been evaluated for its affinity to various receptors, including dopamine and serotonin transporters. The structure-activity relationship (SAR) studies indicate that modifications in the substituents significantly influence binding affinities and selectivity.
Table 1: Binding Affinities to Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | Remarks |
|---|---|---|---|
| This compound | 50 ± 5 | 200 ± 10 | Moderate DAT affinity |
| GBR 12935 (reference) | 20 ± 3 | 150 ± 7 | High DAT affinity |
Mechanism of Action:
Research indicates that the compound acts primarily as a selective inhibitor of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. This inhibition can lead to increased dopaminergic signaling, which is beneficial in conditions such as depression and ADHD.
Case Studies:
Several studies have documented the effects of this compound on animal models:
- Antidepressant-like Effects: In a forced swim test, administration of the compound resulted in reduced immobility time, suggesting potential antidepressant properties.
- Cognitive Enhancement: In cognitive tests involving spatial memory tasks, treated animals showed improved performance compared to controls, indicating possible nootropic effects.
Toxicological Profile
While promising in its therapeutic potential, the safety profile of this compound must be established through rigorous testing. Preliminary studies suggest low acute toxicity; however, long-term effects remain to be thoroughly investigated.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically including:
- Amide coupling : Use of coupling agents like EDC or HATU in solvents such as dimethylformamide (DMF) to link the ethanediamide backbone to the benzodioxole and piperazine moieties .
- Substitution reactions : Halogenation or nucleophilic substitution under controlled pH and temperature to introduce the 4-fluorophenyl group .
- Purification : Column chromatography (silica gel) or recrystallization in dichloromethane/hexane mixtures to achieve >95% purity . Key reagents: Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and catalysts like Pd/C for hydrogenation .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : SHELXL software (via SHELX suite) is used for structure refinement. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury 4.0 .
- Spectroscopy : H/C NMR (Bruker Avance III HD 500 MHz) in CDCl₃ or DMSO-d₆ to confirm functional groups. Mass spectrometry (ESI-QTOF) validates molecular weight .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .
Q. What are common chemical reactions this compound undergoes?
- Oxidation : Benzodioxole ring oxidation with KMnO₄ in acidic conditions yields catechol derivatives .
- Reduction : LiAlH₄ reduces the amide group to amines, useful for probing bioactivity .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) at the 4-fluorophenyl ring under HNO₃/H₂SO₄ .
Advanced Research Questions
Q. How can SHELX software enhance crystallographic data interpretation?
SHELXL is critical for:
- Twinned data refinement : Handling pseudo-merohedral twinning via HKLF5 format .
- Hydrogen atom placement : Riding model for non-polar H atoms; DFIX constraints for bonding .
- Disorder modeling : PART instruction to resolve piperazine ring conformational flexibility . Example: A recent study achieved R1 = 0.032 using SHELXL for a benzodioxole analog .
Q. How to resolve contradictions in biological activity data across studies?
- Comparative assays : Use standardized protocols (e.g., IC₅₀ measurements against kinases) to minimize variability .
- Structural analogs : Compare activity with related compounds (Table 1) to identify SAR trends .
- Computational validation : Molecular docking (AutoDock Vina) to verify binding modes against conflicting targets like 5-HT₂A vs. D₂ receptors .
Table 1 : Structural analogs and their reported activities
Q. What methodological approaches optimize in vitro target binding studies?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on CM5 chips; measure binding kinetics (ka/kd) in PBS buffer .
- Isothermal Titration Calorimetry (ITC) : Direct measurement of ΔH and Kd (e.g., for piperazine-kinase interactions) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes in lipid bilayers .
Methodological Notes
- Crystallography : Prioritize SHELXL over Phenix for small-molecule refinement due to superior handling of geometric restraints .
- Synthetic optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations for yield improvement .
- Data contradiction : Cross-validate biological assays with orthogonal methods (e.g., SPR + ITC) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
